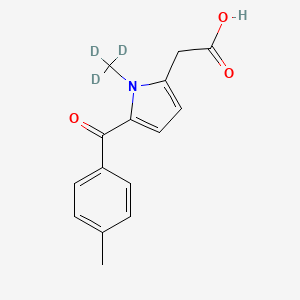

Tolmetin-d3

Description

Properties

IUPAC Name |

2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676161 | |

| Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184998-16-0 | |

| Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Characterization of Tolmetin-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the chemical characterization of Tolmetin-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin. This guide covers its fundamental chemical properties, mechanism of action, metabolic pathways, and detailed analytical methodologies for its identification and quantification.

Physicochemical Properties

This compound is the labeled counterpart of Tolmetin, primarily used as an internal standard in quantitative bioanalysis.[1] Its physical and chemical properties are nearly identical to the unlabeled compound, with the key difference being the isotopic substitution, which results in a slightly higher molecular weight.

This compound

| Property | Value | Source |

| Chemical Name | 2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | [2] |

| Synonyms | 1-Methyl-d3-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic Acid, Tolmetine-d3 | [3] |

| Molecular Formula | C₁₅H₁₂D₃NO₃ | [1] |

| Molecular Weight | 260.30 g/mol | [1][3] |

| CAS Number | 1184998-16-0 | [2][3] |

| Appearance | White to Off-White Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Tolmetin (Unlabeled Parent Compound)

| Property | Value | Source |

| IUPAC Name | 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | [4] |

| Molecular Formula | C₁₅H₁₅NO₃ | [4][5] |

| Molecular Weight | 257.28 g/mol | [4] |

| CAS Number | 26171-23-3 | [4][5] |

| Melting Point | 155-157 °C (decomposes) | [4][6] |

| pKa | 3.5 | [7] |

| Water Solubility | 0.131 - 0.222 mg/L | [8][9] |

| DMSO Solubility | 51 mg/mL | [10] |

Mechanism of Action

Tolmetin functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[4] By blocking both COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[11] This inhibition of prostaglandin synthesis is the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic properties.[8]

Metabolic Pathways

Tolmetin undergoes extensive metabolism in the liver. The primary metabolic route is the oxidation of the p-methyl group to a carboxylic acid, forming an inactive metabolite.[4][8] Additionally, Tolmetin can form several conjugates. Studies in rats have identified the formation of reactive acyl-CoA thioesters and acyl glucuronides.[12] These reactive intermediates can subsequently conjugate with taurine, carnitine, or glutathione.[12] Essentially all of an administered dose is recovered in the urine within 24 hours as either the inactive oxidative metabolite or as conjugates of the parent drug.[7][8]

Analytical Methodologies and Protocols

The quantification of Tolmetin and its deuterated analog in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry, which offers high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and Tolmetin in plasma, serum, and urine.[13][14]

Objective: To develop and validate a sensitive and robust LC-MS/MS method for the simultaneous determination of Tolmetin and this compound (as an internal standard) in human plasma.

Materials and Reagents:

-

Tolmetin and this compound reference standards

-

Ultrapure water

-

Human plasma (blank)

-

Solid-phase extraction (SPE) or protein precipitation reagents[14][16]

Instrumentation:

-

Liquid Chromatograph (e.g., Nexera X2) coupled to a Tandem Mass Spectrometer (e.g., QTrap 5500)[16]

-

Chromatographic Column: C18 reverse-phase column (e.g., X-Terra RP18, Inertsil 5 ODS-3V)[14][17]

Protocol Steps:

-

Standard Solution Preparation:

-

Prepare stock solutions (e.g., 1 mg/mL) of Tolmetin and this compound in methanol.

-

Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 20-2000 ng/mL) and quality control (QC) samples.[14]

-

-

Sample Preparation (Protein Precipitation): [15]

-

Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 50 µL of acetonitrile to precipitate plasma proteins.[15]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[15]

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Conditions:

-

Mobile Phase: 0.2% formic acid in water and acetonitrile (gradient or isocratic, e.g., 25:75 v/v).[14]

-

Flow Rate: 0.50 mL/min.[14]

-

Column Temperature: 50°C.[13]

-

Injection Volume: 50 µL.[13]

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative is often suitable for acidic NSAIDs, though positive has also been used.[14][16]

-

MS/MS Transitions (example):

-

Tolmetin: Monitor the transition from the precursor ion (m/z 258.1) to a product ion (m/z 119.0).[14]

-

This compound: Monitor the transition from the precursor ion (m/z 261.1) to a product ion (m/z 119.0 or other appropriate fragment).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Tolmetin/Tolmetin-d3) against the nominal concentration of the calibration standards.

-

Determine the concentration of Tolmetin in unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 1184998-16-0 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tolmetin - Wikipedia [en.wikipedia.org]

- 6. Tolmetin Sodium - LKT Labs [lktlabs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Buy Tolmetin | 26171-23-3 [smolecule.com]

- 10. selleckchem.com [selleckchem.com]

- 11. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]

- 12. Studies on the metabolism of tolmetin to the chemically reactive acyl-coenzyme A thioester intermediate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic determination of tolmetin, tolmetin glucuronide and its isomeric conjugates in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of tolmetin by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Deuterated Tolmetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated Tolmetin. The inclusion of deuterium, a stable isotope of hydrogen, can subtly yet significantly alter the physicochemical characteristics of a drug molecule, impacting its metabolic stability, pharmacokinetic profile, and ultimately its therapeutic efficacy. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of deuterated pharmaceuticals.

Quantitative Physical Properties

The following tables summarize the known physical properties of Tolmetin and the anticipated properties of its deuterated analogue. The data for deuterated Tolmetin are largely extrapolated based on established principles of deuterium isotope effects, as specific experimental values are not widely available in the public domain.

| Physical Property | Tolmetin | Deuterated Tolmetin (Predicted) | Reference |

| Melting Point | 155-157 °C (decomposes) | Expected to be similar, with potential for a slight, unpredictable shift. | [1] |

| Solubility (in water) | 222 mg/L | Expected to be similar, though minor changes in crystal lattice energy due to deuteration could slightly alter solubility. | [1] |

| pKa (acidic) | 3.5 | Expected to be slightly higher (a weaker acid). Deuteration of a carboxylic acid typically increases the pKa.[2][3][4][5][6] | [1] |

Table 1: Comparison of Physical Properties of Tolmetin and Deuterated Tolmetin.

Experimental Protocols

Detailed methodologies for determining the key physical properties discussed above are provided to facilitate reproducible research.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[7][8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of deuterated Tolmetin is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.[9]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10]

-

Replicate Measurements: For accuracy, perform the measurement at least twice with fresh samples.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.[11][12][13][14][15]

Apparatus:

-

Shaker bath with temperature control

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of deuterated Tolmetin to a known volume of the desired solvent (e.g., purified water, buffer) in a glass flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11][14]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample or filter it through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the solvent. Analyze the concentration of deuterated Tolmetin in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/L or µg/mL, based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[16][17][18][19]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16][17]

-

Sample Preparation: Dissolve an accurately weighed amount of deuterated Tolmetin in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility is low). The final concentration should be in the range of 1-10 mM. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[16]

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly add the standardized titrant (e.g., NaOH for an acidic compound) in small, precise increments using the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

-

-

Replicate Measurements: Perform the titration at least in triplicate to ensure the accuracy and reproducibility of the results.[16]

Visualizations

Signaling Pathway of Tolmetin

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[20][21] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[22][23][24]

Caption: Tolmetin's mechanism of action via non-selective COX inhibition.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a substance using the capillary method.

Caption: Workflow for determining melting point by the capillary method.

References

- 1. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. faculty.tru.ca [faculty.tru.ca]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jk-sci.com [jk-sci.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tolmetin Sodium | C15H14NNaO3 | CID 23665411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Tolmetin-d3 as an Internal Standard

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tolmetin-d3's function as an internal standard in bioanalytical assays. It covers the foundational principles of isotope dilution mass spectrometry, the pharmacological action of Tolmetin, and a detailed protocol for its quantification in biological matrices.

The Core Principle: Isotope Dilution and the Ideal Internal Standard

In quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, accuracy and precision are paramount. The complexity of biological matrices (e.g., plasma, urine) can introduce significant variability during sample processing and analysis. An internal standard (IS) is a compound added in a constant amount to all samples—calibrators, quality controls, and unknowns—before sample preparation. The IS corrects for the variability associated with sample extraction, handling, and instrument response.

The "gold standard" for an internal standard, especially in Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is a stable isotope-labeled (SIL) version of the analyte. This compound is the SIL analog of Tolmetin.

The mechanism of action for a SIL IS is based on the principle of isotope dilution .[1] The core tenets are:

-

Chemical and Physical Equivalence: this compound is chemically identical to Tolmetin. It has the same molecular structure, polarity, and ionization potential. Consequently, it exhibits virtually identical behavior during every stage of the analytical process, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's source.[2]

-

Mass Differentiation: The deuterium atoms give this compound a higher molecular weight than Tolmetin. This mass difference, while not affecting its chemical behavior, allows the mass spectrometer to detect and differentiate the analyte from the internal standard.

-

Ratio-Based Quantification: Because any sample loss or fluctuation in instrument signal affects both the analyte and the IS to the same degree, the ratio of their respective signals remains constant.[2] The concentration of the analyte in an unknown sample is determined by calculating its response ratio relative to the known concentration of the IS. This effectively normalizes the measurement, canceling out procedural errors and ensuring highly accurate and precise results.[3]

Pharmacological Mechanism of Action: Tolmetin

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[4][5] Its therapeutic effect is achieved by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7]

These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.[4][6] By blocking COX enzymes, Tolmetin effectively reduces the production of these pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[8][9]

Quantitative Data: Tolmetin and this compound

The accurate quantification of Tolmetin using this compound relies on monitoring specific mass-to-charge (m/z) transitions in a tandem mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. A precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored.

The table below summarizes the key quantitative parameters for Tolmetin and its deuterated internal standard. The MRM transition for Tolmetin is based on published literature, while the transition for this compound is inferred based on its structure, assuming deuterium labeling on the methyl group of the pyrrole ring, which is not part of the common fragment.[3][10]

| Parameter | Tolmetin (Analyte) | This compound (Internal Standard) |

| Chemical Formula | C₁₅H₁₅NO₃ | C₁₅H₁₂D₃NO₃ |

| Molecular Weight | 257.28 g/mol | 260.30 g/mol |

| Ionization Mode | ESI, Positive | ESI, Positive |

| Precursor Ion (m/z) | 258.1 | 261.1 |

| Product Ion (m/z) | 119.0 | 119.0 |

| MRM Transition | 258.1 → 119.0 | 261.1 → 119.0 |

Representative Experimental Protocol: LC-MS/MS Bioanalysis

This section outlines a typical validated method for the quantification of Tolmetin in human plasma using this compound as the internal standard. The protocol is adapted from established bioanalytical methodologies.[10][11]

Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking: To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound working solution (e.g., at 1000 ng/mL) and vortex briefly.

-

Conditioning: Condition an SPE cartridge (e.g., a C18 reversed-phase cartridge) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove salts and other polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: X-Terra RP18 (50 x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase: 0.2% Formic Acid in Water : Acetonitrile (25:75, v/v)

-

Flow Rate: 0.50 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Total Run Time: 2.5 minutes

Tandem Mass Spectrometry (MS/MS) Conditions

-

MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

IonSpray Voltage: 5500 V

-

Source Temperature: 500°C

-

MRM Transitions:

-

Tolmetin: Q1 m/z 258.1 → Q3 m/z 119.0

-

This compound: Q1 m/z 261.1 → Q3 m/z 119.0

-

Conclusion

This compound operates as an ideal internal standard by perfectly mimicking the analyte, Tolmetin, throughout the entire bioanalytical process. Its mechanism is rooted in the principles of isotope dilution, where its identical chemical nature ensures that it accurately tracks and corrects for procedural variability. The mass difference imparted by the deuterium labels allows for its distinct detection by a mass spectrometer. The use of this compound in a validated LC-MS/MS method enables the highly accurate, precise, and robust quantification required for regulatory-compliant drug development, from preclinical toxicology to clinical pharmacokinetic studies.

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]

- 7. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

The Kinetic Isotope Effect in Action: A Comparative Pharmacokinetic Profile of Tolmetin and Tolmetin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) tolmetin and its deuterated analog, tolmetin-d3. By leveraging the kinetic isotope effect, the substitution of hydrogen with deuterium can significantly alter a drug's metabolic fate, leading to a modified pharmacokinetic profile. This document outlines the established pharmacokinetics of tolmetin and presents a projected profile for this compound based on known metabolic pathways and the principles of drug deuteration. Detailed experimental methodologies and visual representations of metabolic pathways and experimental workflows are provided to support further research and development in this area.

Introduction to Tolmetin and the Rationale for Deuteration

Tolmetin is a well-established NSAID used for the management of pain and inflammation, particularly in arthritic conditions.[1][2] Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1] Tolmetin is characterized by rapid absorption and a relatively short half-life, which may necessitate frequent dosing.[3][4]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a strategy to improve the pharmacokinetic properties of drugs.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[5] This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, potentially leading to increased drug exposure, a longer half-life, and a more favorable dosing regimen.[7][8] This guide explores the anticipated pharmacokinetic advantages of a deuterated form of tolmetin, designated here as this compound.

Pharmacokinetic Profile of Tolmetin

Tolmetin is rapidly absorbed after oral administration, with peak plasma concentrations reached within 30 to 60 minutes.[4] It is extensively bound to plasma proteins (>99%) and is primarily metabolized in the liver.[9] The elimination of tolmetin is biphasic, with a rapid initial phase (half-life of 1-2 hours) followed by a slower phase (half-life of about 5 hours).[4][10] The majority of the administered dose is excreted in the urine as metabolites or conjugates of tolmetin.[4][11]

Table 1: Pharmacokinetic Parameters of Tolmetin

| Parameter | Value | Reference(s) |

| Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | 30 - 60 minutes | [4] |

| Distribution | ||

| Protein Binding | > 99% | [9] |

| Apparent Volume of Distribution | 0.098 L/kg | [3] |

| Metabolism | ||

| Site | Liver | [1][9] |

| Major Metabolite | Inactive oxidative metabolite | [4] |

| Elimination | ||

| Half-life (t½) | Biphasic: 1-2 hours (rapid), ~5 hours (slow) | [4][10] |

| Route of Excretion | Primarily urine | [1][4] |

Projected Pharmacokinetic Profile of this compound

While specific clinical data for this compound is not publicly available, its pharmacokinetic profile can be projected based on the known metabolism of tolmetin and the principles of the kinetic isotope effect. The primary site of metabolism for tolmetin is the methyl group on the pyrrole ring, which is oxidized to a carboxylic acid. By replacing the three hydrogen atoms on this methyl group with deuterium (this compound), a significant reduction in the rate of metabolism at this position is anticipated.

Table 2: Projected Pharmacokinetic Parameters of this compound

| Parameter | Projected Change Compared to Tolmetin | Rationale |

| Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | Likely unchanged | Absorption is not expected to be significantly affected by deuteration. |

| Distribution | ||

| Protein Binding | Likely unchanged | Deuteration is unlikely to alter protein binding affinity. |

| Volume of Distribution | Likely unchanged | No significant change anticipated. |

| Metabolism | ||

| Rate of Metabolism | Decreased | The C-D bond is stronger than the C-H bond, slowing enzymatic oxidation at the deuterated methyl group. |

| Elimination | ||

| Half-life (t½) | Increased | Slower metabolism will lead to a longer elimination half-life. |

| Clearance (CL) | Decreased | Reduced metabolic clearance. |

| Area Under the Curve (AUC) | Increased | Slower clearance will result in greater overall drug exposure. |

Experimental Protocols

The following section details the methodologies for key experiments required to determine and compare the pharmacokinetic profiles of tolmetin and this compound.

In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rats)

Objective: To determine the plasma concentration-time profiles of tolmetin and this compound following oral administration.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Drug Administration: A single oral gavage dose of tolmetin or this compound (e.g., 20 mg/kg) is administered.

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged at 10,000 rpm for 5 minutes to separate the plasma, which is then stored at -20°C until analysis.[12]

-

Bioanalysis: Plasma concentrations of tolmetin and this compound are determined using a validated LC-MS/MS method.[13]

Bioanalytical Method for Tolmetin Quantification

Objective: To accurately quantify the concentration of tolmetin in plasma samples.

Protocol:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS).[13]

-

Chromatographic Conditions:

-

Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in the positive ion mode, with multiple reaction monitoring (MRM) for specific transitions of tolmetin and an internal standard.[13]

-

Sample Preparation: Plasma samples are prepared using solid-phase extraction.[13]

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.

Visualizing Pathways and Workflows

Metabolic Pathway of Tolmetin

The following diagram illustrates the primary metabolic pathway of tolmetin, highlighting the site of oxidation that is targeted for deuteration in this compound.

Caption: Metabolic pathway of tolmetin and the site of deuteration.

Experimental Workflow for a Comparative Pharmacokinetic Study

This diagram outlines the logical flow of a preclinical study designed to compare the pharmacokinetic profiles of tolmetin and this compound.

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion

The deuteration of tolmetin to this compound presents a promising strategy for enhancing its pharmacokinetic profile. By slowing the rate of metabolic oxidation, this compound is projected to exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. This could potentially lead to a reduced dosing frequency and improved patient compliance. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of this compound, which is a critical step in validating its potential therapeutic advantages. Further investigation into the in vivo pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its clinical potential.

References

- 1. youtube.com [youtube.com]

- 2. Tolmetin - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic studies of tolmetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tolmetin (Tolectin) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 10. Tolmetin: Package Insert / Prescribing Information [drugs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitation of tolmetin by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: In Vitro Metabolic Stability of Tolmetin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of Tolmetin-d3. Given the limited direct experimental data on the deuterated analog, this paper establishes a baseline by detailing the metabolic profile of Tolmetin. It further outlines the anticipated impact of deuterium substitution on its metabolic fate, a critical consideration in drug development for enhancing pharmacokinetic properties.

Introduction to Tolmetin and the Role of Deuteration

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation associated with arthritis.[1] It is extensively metabolized in the liver, which can influence its duration of action and potential for drug-drug interactions.[2] A key strategy to improve the metabolic stability of drug candidates is selective deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, at specific metabolically labile positions. This modification can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially resulting in an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure.

This guide will delve into the known metabolic pathways of Tolmetin, present relevant in vitro metabolic stability data, provide detailed experimental protocols for assessing metabolic stability, and visualize the key processes involved.

Metabolic Pathways of Tolmetin

The in vitro metabolism of Tolmetin proceeds through two primary pathways: Phase I oxidation and Phase II glucuronidation.

-

Phase I Oxidation: This involves the oxidation of the p-methyl group on the benzoyl moiety to a hydroxymethyl intermediate, which is then further oxidized to a dicarboxylic acid metabolite. This oxidative metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3]

-

Phase II Glucuronidation: Tolmetin, which contains a carboxylic acid group, is also a substrate for UDP-glucuronosyltransferases (UGTs). This pathway involves the conjugation of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide.[3] This process increases the water solubility of the compound, facilitating its excretion.

-

Acyl-CoA Thioester Formation: Tolmetin can also be metabolized to a reactive acyl-coenzyme A (CoA) thioester intermediate.[4]

The metabolic pathways of Tolmetin are depicted in the following diagram:

In Vitro Metabolic Stability Data

| Compound | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Tolmetin | Human Liver Microsomes | > 60 | < 5.8 |

| This compound (predicted) | Human Liver Microsomes | > 120 | < 2.9 |

| Tolmetin | Human Hepatocytes | > 120 | < 2.0 |

| This compound (predicted) | Human Hepatocytes | > 240 | < 1.0 |

Note: The predicted values for this compound are based on the kinetic isotope effect and assume that the deuteration has occurred at a metabolically labile position, thereby slowing down its enzymatic conversion.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolic stability assays for this compound, using Tolmetin as the comparator. These protocols are based on established methods for NSAIDs and other small molecules.[6][7]

Metabolic Stability in Human Liver Microsomes (HLM)

This experiment aims to determine the rate of disappearance of the test compound upon incubation with human liver microsomes.

Materials:

-

Tolmetin and this compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Preparation:

-

Prepare a stock solution of Tolmetin and this compound (e.g., 1 mM in DMSO).

-

Prepare the incubation mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

Pre-warm the HLM suspension and the test compound working solutions to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final concentration of the test compound is typically 1 µM.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Processing:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Tolmetin or this compound).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

-

Glucuronidation Assay in Human Liver Microsomes

This assay specifically investigates the formation of the glucuronide conjugate of Tolmetin and this compound.

Materials:

-

In addition to the materials for the HLM stability assay:

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin (a pore-forming agent to activate UGTs)

Procedure:

-

Preparation:

-

Prepare the incubation mixture containing HLM, alamethicin, and the test compound in phosphate buffer.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding UDPGA.

-

-

Sample Processing and Analysis:

-

Follow the same quenching and centrifugation steps as in the HLM stability assay.

-

Analyze the samples by LC-MS/MS to quantify the formation of the Tolmetin-glucuronide or this compound-glucuronide.

-

Conclusion

This technical guide has provided a detailed overview of the in vitro metabolic stability of Tolmetin and, by extension, its deuterated analog, this compound. The available evidence suggests that Tolmetin is metabolically stable in human liver microsomes. The strategic deuteration of Tolmetin at a metabolically labile site is anticipated to further enhance its metabolic stability, leading to a more favorable pharmacokinetic profile. The experimental protocols and diagrams provided herein offer a robust framework for researchers and drug development professionals to investigate the in vitro metabolism of this compound and other novel chemical entities. Further experimental studies are warranted to definitively quantify the in vitro metabolic stability parameters of this compound and to fully elucidate the specific CYP and UGT isoforms involved in its metabolism.

References

- 1. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species difference in the in vitro and in vivo metabolism of amtolmetin guacil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nuvisan.com [nuvisan.com]

- 7. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Isotope Effects on Tolmetin Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential deuterium isotope effects on the pharmacology of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID). While direct comparative studies on deuterated Tolmetin are not extensively available in public literature, this document synthesizes known information about Tolmetin's mechanism of action, pharmacokinetics, and metabolism with established principles of deuterium isotope effects in drug development. This guide aims to provide a foundational understanding for researchers and professionals in drug development by presenting hypothetical data, detailed experimental protocols, and relevant signaling pathways to stimulate further investigation into the therapeutic potential of deuterated Tolmetin.

Introduction to Tolmetin and the Deuterium Isotope Effect

Tolmetin is a non-selective cyclooxygenase (COX) inhibitor used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] It exerts its therapeutic effects by blocking the activity of both COX-1 and COX-2 enzymes, thereby inhibiting the synthesis of prostaglandins.[3] Tolmetin is characterized by rapid absorption and a relatively short half-life of 1-2 hours, followed by a slower elimination phase with a half-life of about 5 hours.[4][5] The drug is extensively metabolized in the liver, primarily through oxidation of the p-methyl group to a primary alcohol, which is subsequently oxidized to a dicarboxylic acid metabolite (MCPA).[6][7]

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug. This "deuterium isotope effect" arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes.[8] Consequently, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Potential Pharmacological Impact of Deuterating Tolmetin

While specific data is lacking, based on Tolmetin's known metabolic pathway, deuteration of the p-methyl group on the benzoyl moiety is a logical strategy to investigate. Slowing the rate of oxidation at this position could lead to:

-

Altered Pharmacokinetics: A decrease in the rate of metabolic clearance would be expected to increase the half-life and overall exposure (AUC) of Tolmetin. This could potentially translate to less frequent dosing and improved patient compliance.

-

Modified Pharmacodynamics: A higher and more sustained plasma concentration of the parent drug could lead to a more prolonged inhibition of COX enzymes. The impact on the relative inhibition of COX-1 versus COX-2 would be a critical area of investigation to understand the potential for altered efficacy and side-effect profiles.

Data Presentation: Hypothetical Comparative Pharmacokinetics

The following table presents hypothetical quantitative data to illustrate the potential pharmacokinetic changes that might be observed in a study comparing Tolmetin with a deuterated analog (d3-Tolmetin), where the three hydrogens of the p-methyl group are replaced with deuterium.

| Parameter | Tolmetin (Mean ± SD) | d3-Tolmetin (Mean ± SD) | Fold Change |

| Tmax (h) | 1.5 ± 0.5 | 1.7 ± 0.6 | ~1.1 |

| Cmax (µg/mL) | 45 ± 10 | 60 ± 12 | ~1.3 |

| AUC (0-inf) (µg·h/mL) | 150 ± 30 | 300 ± 50 | ~2.0 |

| t1/2 (h) | 2.5 ± 0.8 | 5.0 ± 1.2 | ~2.0 |

| CL/F (L/h) | 2.0 ± 0.4 | 1.0 ± 0.2 | ~0.5 |

This table is for illustrative purposes only and is not based on actual experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to evaluate the deuterium isotope effects on Tolmetin pharmacology.

Synthesis of Deuterated Tolmetin (d3-Tolmetin)

A potential synthetic route for d3-Tolmetin could involve the use of a deuterated starting material, such as d3-p-toluoyl chloride, in a Friedel-Crafts acylation reaction with 1-methyl-1H-pyrrole-2-acetic acid. The reaction would be carried out in an inert solvent like dichloromethane with a Lewis acid catalyst such as aluminum chloride. Purification would be achieved through column chromatography.

In Vitro Metabolism Study using Human Liver Microsomes

-

Objective: To compare the rate of metabolism of Tolmetin and d3-Tolmetin.

-

Materials: Pooled human liver microsomes (HLMs), Tolmetin, d3-Tolmetin, NADPH regenerating system, and a quenching solution (e.g., acetonitrile with an internal standard).

-

Procedure:

-

Incubate Tolmetin or d3-Tolmetin (at various concentrations) with HLMs in the presence of the NADPH regenerating system at 37°C.

-

At specified time points, stop the reaction by adding the quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent drug.

-

Calculate the in vitro half-life and intrinsic clearance for both compounds.

-

In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine and compare the pharmacokinetic profiles of Tolmetin and d3-Tolmetin.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer a single oral dose of Tolmetin or d3-Tolmetin to the rats.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the tail vein.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples by LC-MS/MS to determine the concentrations of the parent drug and its major metabolite.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) using appropriate software.

-

COX-1/COX-2 Inhibition Assay

-

Objective: To assess the in vitro potency and selectivity of Tolmetin and d3-Tolmetin against COX-1 and COX-2.

-

Method: A common method is the whole blood assay.[9]

-

Procedure for COX-1 (constitutively expressed in platelets):

-

Incubate fresh human whole blood with various concentrations of Tolmetin or d3-Tolmetin.

-

Allow the blood to clot to induce thromboxane B2 (TXB2) production (a stable metabolite of the COX-1 product thromboxane A2).

-

Measure the concentration of TXB2 in the serum using an enzyme immunoassay (EIA).

-

-

Procedure for COX-2 (inducible):

-

Incubate fresh human whole blood with lipopolysaccharide (LPS) to induce COX-2 expression.

-

Add various concentrations of Tolmetin or d3-Tolmetin.

-

Measure the concentration of prostaglandin E2 (PGE2) in the plasma using an EIA.

-

Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Visualizations

Signaling Pathway

References

- 1. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 2. The effect of tolmetin on the chronic pain and decreased functional capacity associated with degenerative joint disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies of tolmetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolmetin - Wikipedia [en.wikipedia.org]

- 6. Absorption and excretion of tolmetin in arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Deuterium Switching: An Obvious Way Around Patent Protection? - Fordham Intellectual Property, Media & Entertainment Law Journal [fordhamiplj.org]

- 9. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of a Tolmetin-d3 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Tolmetin-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin. Understanding the nuances of a CoA is paramount for ensuring the quality, purity, and identity of this stable isotope-labeled compound, which is critical for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays. This document will dissect the key components of a typical this compound CoA, present data in a clear, tabular format, detail the underlying experimental protocols, and provide visual representations of key processes and molecular structures.

Quantitative Data Summary

A Certificate of Analysis for this compound quantifies several critical parameters to certify the identity and quality of the material. The following tables summarize the typical data found on a CoA for this compound.

Table 1: Identification and General Properties

| Test | Specification | Result |

| Product Name | This compound | Conforms |

| CAS Number | 1184998-16-0 | Conforms |

| Molecular Formula | C₁₅H₁₂D₃NO₃ | Conforms |

| Molecular Weight | 260.30 g/mol | 260.31 g/mol |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in Methanol | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Purity (by ¹H NMR) | Nuclear Magnetic Resonance | Conforms to Structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | 99.6% |

| Related Substances | HPLC | Report Results | See Table 3 |

| Residual Solvents | Gas Chromatography (GC) | < 0.5% | < 0.1% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Table 3: Impurity Profile (from HPLC)

| Impurity | Retention Time (min) | Relative Retention Time | Area % |

| Impurity A | 5.8 | 0.85 | 0.15% |

| Impurity B | 8.2 | 1.21 | 0.20% |

| Unknown Impurity | 9.5 | 1.40 | 0.10% |

| Total Impurities | 0.45% |

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. Below are the detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurities

Purpose: To determine the purity of this compound and to identify and quantify any related substances or impurities.

Instrumentation:

-

HPLC System with a UV-Vis Detector

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 1 mg of this compound in the mobile phase to a final concentration of 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 313 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

-

Data Analysis:

-

The purity is calculated as the percentage of the area of the main this compound peak relative to the total area of all peaks in the chromatogram.

-

Impurities are identified by their relative retention times and quantified by their peak area percentages.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in an appropriate solvent (e.g., Methanol with 0.1% Formic Acid).

-

-

Instrumental Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

-

Data Analysis:

-

The mass spectrum is analyzed to identify the [M+H]⁺ ion for this compound. The measured mass-to-charge ratio is compared to the theoretical value.

-

Isotopic purity is determined by examining the isotopic distribution of the molecular ion peak. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are used to calculate the percentage of deuterium incorporation.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and to ensure the deuterium labels are in the correct position.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are compared to the expected spectrum for Tolmetin. The absence or significant reduction of the signal corresponding to the N-methyl group protons confirms the successful deuteration at that position.

-

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the general workflow involved in generating a Certificate of Analysis, from sample receipt to the final document issuance.

Caption: General workflow for a Certificate of Analysis.

Chemical Relationship: Tolmetin and this compound

This diagram shows the chemical structure of Tolmetin and its deuterated analog, this compound, highlighting the position of the deuterium labeling.

Caption: Chemical structures of Tolmetin and this compound.

By thoroughly understanding and critically evaluating the information presented in a this compound Certificate of Analysis, researchers and scientists can proceed with confidence in their experimental work, ensuring the reliability and reproducibility of their results.

An In-Depth Technical Guide to Tolmetin-d3: Properties, Analysis, and In Vivo Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tolmetin-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin. This document covers its chemical properties, mechanism of action, and detailed experimental protocols for its use as an internal standard in bioanalytical methods and for the evaluation of the anti-inflammatory effects of its non-labeled counterpart.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Tolmetin, where three hydrogen atoms on the N-methyl group of the pyrrole ring have been replaced with deuterium. This substitution results in a mass shift of +3 Da, making it an ideal internal standard for mass spectrometry-based quantification of Tolmetin in biological matrices. Its primary application is in pharmacokinetic and bioequivalence studies where precise measurement is critical.

The key properties of this compound and its parent compound are summarized below.

| Property | This compound | Tolmetin |

| Chemical Name | 2-[1-(methyl-d3)-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid |

| CAS Number | 1184998-16-0[1][2] | 26171-23-3[3][4] |

| Molecular Formula | C₁₅H₁₂D₃NO₃[1][4] | C₁₅H₁₅NO₃[3][5] |

| Molecular Weight | 260.30 g/mol [1][4] | 257.28 g/mol [3] |

| Synonyms | 1-Methyl-d3-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic Acid | 1-Methyl-5-p-toluoylpyrrole-2-acetic acid, Tolectin[3] |

Chemical Structure of this compound:

(Note: An illustrative image of the chemical structure would be placed here. For the purpose of this text-based generation, a descriptive placeholder is used.)

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Tolmetin, the non-deuterated form, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By blocking this pathway, Tolmetin reduces the production of pro-inflammatory prostaglandins such as PGE₂.

The signaling pathway is illustrated in the diagram below.

Caption: Mechanism of action of Tolmetin via inhibition of COX enzymes.

Experimental Protocols

Quantification of Tolmetin in Human Plasma using LC-MS/MS

The use of a stable, isotopically labeled internal standard like this compound is the gold standard for accurate quantification of Tolmetin in biological fluids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly precise and accurate measurements.

The following is a representative protocol adapted from established methods for NSAID analysis.

A. Sample Preparation (Solid-Phase Extraction)

-

To a 100 µL aliquot of human plasma, add 50 µL of the this compound internal standard (IS) working solution.

-

Vortex the sample for 30 seconds.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

B. LC-MS/MS Instrumental Conditions

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., X-Terra RP18) |

| Mobile Phase | Acetonitrile and 0.2% formic acid in water (e.g., 75:25, v/v) |

| Flow Rate | 0.50 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Tolmetin: m/z 258.1 → 119.0this compound: m/z 261.1 → 119.0 |

Note: Specific transitions and chromatographic conditions should be optimized in the laboratory.

Caption: Experimental workflow for Tolmetin quantification in plasma.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for evaluating the acute anti-inflammatory activity of NSAIDs like Tolmetin.

A. Animals and Acclimatization

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment, with free access to food and water.

B. Experimental Procedure

-

Divide the animals into groups (n=6 per group):

-

Group 1: Control (vehicle only)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

-

Group 3-5: Test Groups (Tolmetin at various doses, e.g., 10, 20, 40 mg/kg)

-

-

Administer the vehicle, positive control, or Tolmetin orally (p.o.) or intraperitoneally (i.p.).

-

One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[8]

-

Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9][10]

-

The increase in paw volume is calculated as the percentage of swelling relative to the baseline volume.

C. Data Analysis

The percentage inhibition of edema for each treated group is calculated using the following formula:

% Inhibition = [ (Vc - Vt) / Vc ] × 100

Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

| Parameter | Description |

| Animal Model | Male Wistar rats (150-200g) |

| Inflammatory Agent | 1% Carrageenan in saline |

| Injection Volume | 0.1 mL (sub-plantar) |

| Measurement Tool | Plethysmometer |

| Time Points | 0, 1, 2, 3, 4, 5 hours post-carrageenan |

| Endpoint | Percentage inhibition of paw edema |

This technical guide provides a foundational understanding and practical protocols for the use of this compound in a research setting. Adherence to institutional and national guidelines for animal welfare and laboratory safety is mandatory when performing these experiments.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS 1184998-16-0 | LGC Standards [lgcstandards.com]

- 3. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Tolmetin - Wikipedia [en.wikipedia.org]

- 6. Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]

- 8. inotiv.com [inotiv.com]

- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Tolmetin in Human Plasma using Tolmetin-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Tolmetin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tolmetin-d3 is employed as an internal standard to ensure accuracy and precision.

Introduction

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation associated with arthritis. Accurate quantification of Tolmetin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the method's robustness and reliability.[1] This application note details a sensitive, selective, and rapid LC-MS/MS method for the determination of Tolmetin in human plasma.

Experimental

Materials and Reagents

-

Tolmetin (Reference Standard)

-

This compound (Internal Standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: X-Terra RP18 column (e.g., 50 x 4.6 mm, 5 µm) or equivalent.

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolmetin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tolmetin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed for the extraction of Tolmetin and this compound from human plasma.

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

Protocol Steps:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

-

Vortex the samples for 30 seconds.

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | X-Terra RP18 (50 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.2% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 25% A, 75% B |

| Flow Rate | 0.50 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 2.5 minutes |

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 450°C |

| MRM Transitions | See Table 1 |

| Dwell Time | 200 ms |

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Tolmetin | 258.1 | 119.0 | 50 | 21 |

| This compound | 261.1 | 119.0 | 50 | 21 |

*Note: The MRM transition for this compound is based on the addition of three deuterium atoms to the parent molecule and the fragmentation pattern of Tolmetin. The product ion is expected to be the same as the unlabeled compound as the deuteration is on the N-methyl group, which is not part of this fragment.

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the quantitative data obtained.

Table 2: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Tolmetin | 20 - 2000 | > 0.998 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 20 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Low | 60 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Medium | 800 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| High | 1600 | < 15 | < 15 | 85 - 115 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Tolmetin | Low | > 85 | 90 - 110 |

| High | > 85 | 90 - 110 | |

| This compound | - | > 85 | 90 - 110 |

Logical Relationship of the Analytical Process

The following diagram illustrates the logical flow from sample collection to data analysis.

Caption: Logical workflow of the bioanalytical method.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Tolmetin in human plasma using this compound as an internal standard. The described sample preparation protocol and instrument parameters yield excellent sensitivity, specificity, and high throughput. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose in a bioanalytical setting.

References

Application Notes and Protocols for Tolmetin Analysis Using Tolmetin-d3

Introduction

These application notes provide detailed protocols for the quantitative analysis of Tolmetin in biological matrices, specifically utilizing Tolmetin-d3 as an internal standard (IS) for enhanced accuracy and precision. Tolmetin is a non-steroidal anti-inflammatory drug (NSAID), and its accurate quantification in matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.

The following sections detail three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each protocol is designed to be a starting point for method development and validation in a research or clinical laboratory setting.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Tolmetin in Human Plasma

This protocol is adapted from established methods for NSAID analysis and is optimized for use with this compound. SPE offers excellent sample cleanup, leading to reduced matrix effects and improved assay sensitivity.

Materials:

-

Human plasma (or other biological matrix)

-

Tolmetin analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex mix the plasma samples for 10 seconds.

-

Spike 500 µL of plasma with 20 µL of this compound internal standard solution (concentration to be optimized based on expected Tolmetin levels).

-

Add 500 µL of 2% formic acid in water to the plasma sample and vortex for 10 seconds. This step adjusts the pH to ensure Tolmetin is in a neutral form for better retention on the C18 sorbent.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under high vacuum for 5 minutes to remove any residual water.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute Tolmetin and this compound from the cartridge with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Workflow for Solid-Phase Extraction of Tolmetin

Caption: Workflow for Tolmetin extraction using SPE.

Liquid-Liquid Extraction (LLE) Protocol for Tolmetin in Human Urine

LLE is a classic and effective technique for separating analytes from complex matrices based on their differential solubility in two immiscible liquids. This protocol is suitable for urine samples.

Materials:

-

Human urine

-

Tolmetin analytical standard

-

This compound internal standard

-

Ethyl acetate (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

Thaw urine samples at room temperature and vortex.

-